molecular formula C6H9ClN2O2 B2780069 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1172946-17-6

2-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B2780069
CAS No.: 1172946-17-6
M. Wt: 176.6
InChI Key: BEYHZPBLBXWJJA-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)propanoic acid hydrochloride is an organic compound featuring a pyrazole ring attached to the second carbon of propanoic acid, with a hydrochloride counterion. Its molecular formula is C₆H₇ClN₂O₂ (molecular weight: 174.59 g/mol). This compound is primarily utilized as a pharmaceutical intermediate due to the pyrazole moiety’s versatility in medicinal chemistry. Pyrazole derivatives are known for their bioactivity, including anti-inflammatory and antimicrobial properties.

Properties

IUPAC Name

2-pyrazol-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-5(6(9)10)8-4-2-3-7-8;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYHZPBLBXWJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of acetylenic ketones with hydrazine derivatives in the presence of a suitable catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Antimicrobial Properties : Preliminary studies suggest significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below.
Bacterial StrainMIC (µM)
Staphylococcus aureus4.69
Escherichia coli8.33
Bacillus subtilis5.64
Enterococcus faecalis11.29

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the effectiveness of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride was evaluated against resistant bacterial strains. The results demonstrated not only growth inhibition but also cell death within an exposure time of eight hours, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Inflammatory Response Modulation

Another study assessed the compound's impact on cytokine production in human peripheral blood mononuclear cells (PBMCs). The findings revealed a significant decrease in inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Medicinal Chemistry Applications

The unique structure of this compound allows it to serve as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, including:

  • Cancer Treatment : Pyrazole derivatives have been investigated for their antitumor properties, with several compounds showing promising results in preclinical studies.
  • Neuroprotective Effects : Some studies suggest that pyrazole-containing compounds may exhibit neuroprotective properties, potentially influencing pathways involved in neurodegenerative diseases.

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaDescription
Antimicrobial ResearchEffective against various bacterial strains, showing significant antibacterial activity.
Anti-inflammatory ResearchModulates inflammatory responses by inhibiting cytokine production.
Medicinal ChemistryServes as a precursor for synthesizing novel therapeutic agents.
NeuroprotectionPotential neuroprotective effects warrant further investigation.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences in molecular structure, weight, and storage conditions among related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Storage Condition Key Features Source
2-(1H-Pyrazol-1-yl)propanoic acid HCl C₆H₇ClN₂O₂ 174.59 Room Temperature Pyrazole core; pharmaceutical use
2-(1-Methyl-1H-imidazol-5-yl)acetic acid HCl C₆H₉ClN₂O₂ 176.60 Not specified Imidazole substitution
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid C₇H₁₀N₂O₂ 154.17 Not specified Methyl branching; organic synth
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid HCl C₅H₇ClN₃O₂ 176.50 Not specified Chiral amino group; high cost
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid HCl C₁₃H₁₇ClN₂O₂ 268.74 Room Temperature Benzimidazole core; irritant
Key Observations:
  • Steric Effects : The 2-methyl variant (C₇H₁₀N₂O₂) has a branched structure, reducing steric hindrance and possibly improving reactivity in organic synthesis .
  • Chiral Centers: The (2S)-2-amino derivative (C₅H₇ClN₃O₂) introduces chirality, making it valuable for asymmetric catalysis or drug design. Its high price ($1,380/g) reflects synthetic complexity .
  • Benzimidazole Derivatives : Compounds like C₁₃H₁₇ClN₂O₂ exhibit larger aromatic systems, lowering aqueous solubility but improving thermal stability. The benzimidazole core is common in antiparasitic drugs .

Biological Activity

2-(1H-pyrazol-1-yl)propanoic acid hydrochloride, also known as (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique pyrazole structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to an amino acid backbone, which contributes to its distinctive chemical properties. The presence of the hydrochloride salt enhances its solubility and stability in biological systems.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may act as an enzyme inhibitor and has been studied for its effects on metabolic pathways related to obesity and liver diseases .

Pharmacological Profiles

Studies have shown that this compound exhibits potential in the following areas:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antibacterial and antifungal properties. It has been evaluated against various pathogens, demonstrating significant inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, particularly in conditions linked to metabolic disorders. Its ability to modulate inflammatory pathways could be beneficial in treating obesity-related complications .
  • Neuroprotective Effects : Emerging studies indicate that compounds with a pyrazole moiety can exhibit neuroprotective effects, potentially making this compound a candidate for neurological disorders .

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

  • Direct Amination : Reaction of pyrazole derivatives with propanoic acid derivatives under acidic conditions.
  • Hydrochloride Formation : The synthesis often concludes with the formation of the hydrochloride salt to improve solubility and stability.

These methods vary in complexity and yield, reflecting different approaches in synthetic organic chemistry.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .

Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that the administration of this compound led to a significant reduction in inflammatory markers associated with obesity-induced inflammation. Histological examinations indicated decreased lipid accumulation in liver tissues post-treatment, suggesting a protective role against fatty liver disease .

Comparative Analysis

To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
5-Amino-1H-pyrazoleStructureLacks propanoic acid side chain; studied for biochemistry
3-PyrazolylalanineStructureContains an alanine backbone; effects on protein synthesis
Pyrazole-based AntioxidantsStructureKnown for antioxidant properties but different activities

This table highlights how the specific combination of an amino acid structure and a pyrazole ring gives this compound unique pharmacological potential compared to other similar compounds.

Q & A

Q. What strategies ensure reproducibility in scaled-up syntheses for preclinical studies?

  • Answer : Implement Quality by Design (QbD) principles:
  • Critical process parameters (CPPs) : Temperature (±2°C), stirring rate (≥500 rpm), and pH (±0.2 units) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

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